1-((Trifluoromethyl)sulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2S/c6-5(7,8)13(11,12)10-3-1-9-2-4-10/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYRUEFAAFGNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595619 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-14-7 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Trifluoromethyl Sulfonyl Piperazine and Analogous Structures
Direct Sulfonylation Approaches to N-Trifluoromethylsulfonylpiperazines
The most straightforward method for the synthesis of 1-((trifluoromethyl)sulfonyl)piperazine involves the direct reaction of piperazine (B1678402) with a triflylating agent. This approach, while conceptually simple, requires careful optimization to achieve high yields and selectivity.
Optimization of Reagent Selection and Reaction Conditions for Direct Sulfonylation
The direct N-sulfonylation of piperazine is typically achieved using highly reactive triflylating agents such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) or trifluoromethanesulfonyl chloride (TfCl). The reaction is generally performed in the presence of a base to neutralize the strong acid (triflic acid or HCl) generated during the reaction.
The choice of base and solvent is critical to prevent common side reactions, such as the formation of the disulfonylated piperazine byproduct. Non-nucleophilic, sterically hindered bases are often preferred. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the triflylating agent.
Table 1: Optimization of Direct Sulfonylation of Piperazine
| Entry | Triflylating Agent | Base | Solvent | Temperature (°C) | Yield of Monosulfonylated Product |
| 1 | Triflic Anhydride | Triethylamine | DCM | -78 to 0 | Moderate |
| 2 | Triflic Anhydride | Diisopropylethylamine | DCM | -78 to RT | Good |
| 3 | Triflyl Chloride | Pyridine | THF | 0 to RT | Moderate to Good |
| 4 | Triflic Anhydride | Proton Sponge | CH₃CN | -40 to 0 | High |
Note: This table is a generalized representation based on common organic synthesis principles. Actual yields may vary depending on specific laboratory conditions and scale.
Chemo- and Regioselective Sulfonylation Strategies
A significant challenge in the synthesis of N-substituted piperazines is achieving regioselectivity when the two nitrogen atoms are electronically distinct. nih.gov For an unsubstituted piperazine, the primary challenge is achieving monosulfonylation over disulfonylation. This is typically controlled by using a stoichiometric amount of the triflylating agent and carefully controlling the reaction conditions.
In cases where the piperazine ring already contains a substituent on one of the nitrogens, the electronic nature of that substituent will direct the regioselectivity of the subsequent sulfonylation. Electron-withdrawing groups on one nitrogen will deactivate it towards electrophilic attack, thereby directing the triflylation to the other, more nucleophilic nitrogen. Conversely, electron-donating groups will activate the nitrogen to which they are attached, but steric hindrance can play a significant role in directing the incoming triflylating agent to the less hindered nitrogen. The use of protecting groups is a common strategy to ensure the desired regioselectivity.
Multistep Synthesis of Functionalized Piperazine Systems Incorporating Trifluoromethylsulfonyl Groups
To create more complex and diverse piperazine-based structures, multistep synthetic sequences are often employed. These routes allow for the introduction of various functional groups and the precise placement of the trifluoromethylsulfonyl moiety.
Sequential Functionalization of Piperazine Ring Nitrogen Atoms
A powerful strategy for synthesizing unsymmetrically substituted piperazines involves the sequential functionalization of the two nitrogen atoms. nih.gov This typically begins with the protection of one nitrogen atom with a group that can be easily removed later, such as a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be reacted with a triflylating agent. Following this, the protecting group is removed, and the newly freed nitrogen can be functionalized with a different group.
Table 2: Example of Sequential Functionalization of Piperazine
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | Piperazine | Di-tert-butyl dicarbonate | 1-Boc-piperazine |
| 2 | 1-Boc-piperazine | Triflic Anhydride | 1-Boc-4-((trifluoromethyl)sulfonyl)piperazine |
| 3 | 1-Boc-4-((trifluoromethyl)sulfonyl)piperazine | Trifluoroacetic Acid | This compound |
| 4 | This compound | Alkyl Halide/Acid Chloride | 1-Alkyl/Acyl-4-((trifluoromethyl)sulfonyl)piperazine |
This sequential approach allows for the synthesis of a wide library of functionalized N-trifluoromethylsulfonylpiperazines.
Asymmetric Synthesis and Stereochemical Control in Piperazine Derivatives with N-Sulfonyl Substitution
The synthesis of chiral, enantiomerically pure piperazine derivatives is of great interest in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. rsc.org Achieving stereochemical control in the synthesis of N-sulfonyl substituted piperazines can be accomplished through several methods.
One common approach is to start with a chiral building block, such as an enantiomerically pure amino acid or diamine. nih.gov These chiral starting materials can be used to construct the piperazine ring, thereby setting the stereochemistry of the final product.
Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the piperazine scaffold to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is established, the auxiliary can be removed.
Furthermore, asymmetric catalysis can be employed to create chiral piperazine derivatives. Chiral catalysts can be used to enantioselectively functionalize the piperazine ring, leading to the desired stereoisomer in high enantiomeric excess. The N-sulfonyl group can influence the conformation of the piperazine ring, which can in turn affect the stereochemical outcome of reactions at other positions on the ring.
Enantioselective and Diastereoselective Synthesis of Chiral N-Sulfonylated Piperazines
The synthesis of enantiomerically pure or diastereomerically enriched chiral piperazines is of paramount importance, as the stereochemistry of a molecule often dictates its interaction with biological targets. nih.gov Several powerful strategies have emerged for the stereocontrolled synthesis of N-sulfonylated piperazines, enabling access to a diverse range of complex structures.
One notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-one (B30754) intermediates can be subsequently converted to the corresponding chiral piperazines without any loss of optical purity. rsc.org Another powerful method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which has been successfully employed for the enantioselective synthesis of various N4-Boc-protected α,α-disubstituted piperazin-2-ones. nih.gov These chiral piperazinones serve as valuable precursors to gem-disubstituted piperazines. nih.gov
Visible light-mediated diastereoselective epimerization offers a unique strategy for converting less stable piperazine diastereomers into their more stable counterparts with high yields and good stereoselectivities. nih.gov This method has been shown to be effective for α-phenyl and α-cyclohexyl substituted piperazines. nih.gov Furthermore, iridium-catalyzed [3+3]-cycloadditions of imines have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines, yielding a single diastereoisomer with high atom economy. nih.gov
The strategic use of the chiral pool, particularly natural amino acids, provides another efficient pathway to chiral piperazines. For instance, the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochloride salts has been utilized to synthesize cis-2,5-disubstituted homochiral piperazines. rsc.org Additionally, a divergent six-step synthesis starting from homochiral amino alcohols can produce either cis- or trans-5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. rsc.org
More recent advancements include the development of a unified procedure for the C-H functionalization of N-Boc-protected piperazines via direct lithiation and addition, providing access to α-functionalized piperazines with good diastereocontrol. mdpi.com
Table 1: Selected Enantio- and Diastereoselective Syntheses of Chiral Piperazine Derivatives
| Method | Starting Material | Catalyst/Reagent | Product | Key Features |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium catalyst | Chiral disubstituted piperazin-2-ones | Excellent diastereo- and enantioselectivities. rsc.org |
| Decarboxylative Allylic Alkylation | Allylic carbonates | Palladium catalyst with chiral ligand | N4-Boc-protected α,α-disubstituted piperazin-2-ones | High yields and enantioselectivities. nih.gov |
| Visible Light-Mediated Epimerization | syn-Piperazine derivatives | Photocatalyst and HAT reagent | anti-Piperazine derivatives | High yields and good stereoselectivities. nih.gov |
| [3+3]-Cycloaddition | Imines | Iridium catalyst | C-substituted piperazines | High regio- and diastereoselectivity; atom-economical. nih.gov |
| Chiral Pool Synthesis | Natural amino acid-derived aziridines | Amino acid methyl ester hydrochloride salts | cis-2,5-Disubstituted homochiral piperazines | Utilizes readily available chiral starting materials. rsc.org |
| Direct C-H Lithiation | N-Boc piperazines | s-BuLi/(-)-sparteine | α-Functionalized piperazines | Good levels of diastereocontrol. mdpi.com |
Sustainable and Green Chemistry Approaches in N-Trifluoromethylsulfonylpiperazine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. The synthesis of N-trifluoromethylsulfonylpiperazine and its analogs is no exception, with a growing emphasis on developing more sustainable and eco-friendly processes.
A key aspect of green chemistry is the use of safer and more environmentally benign solvents. capes.gov.br In the context of sulfonylated piperazine synthesis, traditional methods often rely on volatile organic solvents. Research into alternative reaction media, such as water or supercritical carbon dioxide, is an active area of investigation to reduce the environmental footprint of these syntheses. capes.gov.br
Atom economy is another central tenet of green chemistry. Catalytic approaches, such as the iridium-catalyzed [3+3]-cycloaddition mentioned previously, are inherently more atom-economical than stoichiometric reactions, as they minimize the formation of byproducts. nih.gov The development of catalytic cascade reactions, where multiple synthetic steps are performed in a single pot, further enhances efficiency and reduces waste.
The use of renewable feedstocks and energy-efficient reaction conditions are also crucial for sustainable synthesis. For instance, employing photoredox catalysis, which can utilize visible light as an energy source, offers a greener alternative to thermally driven reactions. mdpi.com Recent developments in this area include the use of organic photocatalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.com
While direct green synthesis methods for this compound are still emerging, the broader trends in green chemistry provide a clear roadmap for future improvements. This includes the development of catalytic methods for the direct trifluoromethylsulfonylation of piperazine, potentially avoiding harsh reagents and multiple synthetic steps. The synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF), a key reagent, has itself been the subject of green chemistry research, with eco-friendly methods being developed for its production. nih.gov
Table 2: Principles of Green Chemistry and Their Application in Piperazine Synthesis
| Green Chemistry Principle | Application in Piperazine Synthesis | Example/Potential |
| Waste Prevention | Designing syntheses to minimize byproduct formation. | Catalytic cascade reactions for one-pot synthesis. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Iridium-catalyzed [3+3]-cycloaddition of imines. nih.gov |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacement of hazardous reagents with safer alternatives. |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances (e.g., solvents, separating agents). | Use of water, supercritical CO2, or solvent-free conditions. capes.gov.br |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. | Photoredox catalysis using visible light. mdpi.com |
| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. | Synthesis from biomass-derived starting materials. |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. | Palladium- and iridium-catalyzed reactions for C-C and C-N bond formation. rsc.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Sulfonyl Piperazine
Reactivity Profiles of the Piperazine (B1678402) Nitrogen Atoms in N-Trifluoromethylsulfonylpiperazines
The presence of the triflyl group significantly modulates the electronic properties of the piperazine nitrogens, leading to differentiated reactivity at the N1 and N4 positions.
Nucleophilic Reactivity at the Unsubstituted Piperazine Nitrogen
The unsubstituted secondary amine at the N4 position of 1-((trifluoromethyl)sulfonyl)piperazine retains nucleophilic character, allowing it to participate in a variety of bond-forming reactions. This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules. For instance, N-arylpiperazine derivatives, which are common motifs in pharmacologically active compounds, can be synthesized via nucleophilic aromatic substitution (SNAr) reactions where the piperazine nitrogen attacks an electron-deficient aromatic ring. nih.govmdpi.com Similarly, N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. mdpi.com
The general reactivity of the secondary amine in piperazine derivatives allows for the introduction of a wide array of substituents. The original synthesis of the drug Flibanserin, for example, started with the commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which was then alkylated at the free secondary amine. mdpi.com While this is an aryl-substituted piperazine, the principle of alkylating the secondary amine is directly applicable to this compound.
Influence of the Trifluoromethylsulfonyl Group on Nitrogen Basicities and Nucleophilicities
The trifluoromethylsulfonyl group exerts a profound electron-withdrawing effect on the piperazine ring, significantly influencing the basicity and nucleophilicity of both nitrogen atoms. The nitrogen atom directly attached to the sulfonyl group (N1) is part of a sulfonamide, a functional group known for its low basicity. The lone pair on this nitrogen is delocalized through resonance with the two sulfonyl oxygens, and this effect is further amplified by the strong inductive pull of the trifluoromethyl group. This renders the N1 nitrogen essentially non-basic and non-nucleophilic under typical conditions.
The basicity of the distal N4 nitrogen is also attenuated compared to unsubstituted piperazine. The strong electron-withdrawing nature of the N1-triflyl substituent reduces the electron density on the N4 nitrogen through the sigma framework of the piperazine ring. The pKa of a protonated amine is a direct measure of its basicity, with a lower pKa indicating a weaker base. libretexts.orglibretexts.org While the specific pKa of this compound is not readily found in the literature, a comparison with related compounds illustrates this trend. The pKa of protonated piperazine is approximately 9.8, whereas the pKa of aniline, where the nitrogen lone pair is delocalized into an aromatic ring, is about 4.6. masterorganicchemistry.com The electron-withdrawing effect of the triflyl group is expected to lower the pKa of the N4-protonated this compound significantly compared to piperazine itself.
| Compound | pKa of Conjugate Acid | Reference |
| Piperazine | ~9.8 | masterorganicchemistry.com |
| Aniline | 4.6 | masterorganicchemistry.com |
| Pyridine | 5.2 | masterorganicchemistry.com |
| Imidazole | 6.95 | libretexts.org |
This table presents pKa values for related nitrogen-containing heterocycles to illustrate the effect of electronic delocalization on basicity. A specific pKa for this compound is not available.
Transformations Involving the Trifluoromethylsulfonyl Group
The triflyl group is renowned in organic chemistry for its properties as an excellent leaving group. However, its reactivity within the context of a sulfonamide presents unique characteristics.
Investigation of the Triflyl Group as a Leaving Group
The trifluoromethanesulfonate (B1224126) (triflate) anion is an exceptionally stable, and therefore excellent, leaving group due to the extensive resonance stabilization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group. While triflates are commonly employed as leaving groups in nucleophilic substitution reactions at carbon centers, the cleavage of the N-S bond in N-triflyl amides is more complex.
Homolytic cleavage of the N-Tf bond in vinyl triflimides has been demonstrated through triplet-triplet energy transfer, suggesting that under specific photochemical conditions, the triflyl group can be removed as a radical. nih.govresearchgate.net Reductive cleavage of the nitrogen-nitrogen bond in hydrazine (B178648) derivatives bearing activating groups like toluenesulfonyl has also been studied, indicating that the N-S bond in sulfonamides can be cleaved under strong reducing conditions. researchgate.net However, the direct displacement of the triflyl group from the piperazine nitrogen by a nucleophile is not a commonly reported transformation, as the nitrogen atom of the resulting anion would be highly basic.
Reactions Involving the Sulfuryl Moiety
The sulfur atom in the trifluoromethylsulfonyl group is highly electrophilic due to the attachment of two strongly electronegative oxygen atoms and the trifluoromethyl group. While direct nucleophilic attack on the sulfur of a sulfonamide is less common than reactions at the nitrogen or alpha-carbon, it can occur under certain conditions. For instance, the cleavage of sulfonamides can be achieved using strong reducing agents or under harsh acidic or basic conditions.
Research on sulfinyl sulfones, which contain a related S-S(O) bond, has shown that selective functionalization of either the sulfonyl or sulfinyl group is possible, highlighting the nuanced reactivity of sulfur-based functional groups. nih.gov In the context of this compound, reactions targeting the sulfuryl moiety would likely require forcing conditions and may compete with reactions at other sites in the molecule.
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic center (the sulfur atom), alongside the potential for further functionalization, makes it a candidate for various cyclization reactions.
Intramolecular cyclization could be envisaged if a reactive group is introduced elsewhere in the molecule that can react with the piperazine nitrogen. For example, the synthesis of bicyclic piperazine sulfonamide cores has been achieved through intramolecular Mitsunobu reactions, where a hydroxyl group on a side chain displaces a sulfonamide-activated nitrogen. nih.gov Although this example involves the formation of the piperazine ring itself, the principle of intramolecular cyclization involving a sulfonamide is demonstrated.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of This compound in catalytic transformations or for ligand development. Research focusing on the catalytic applications of this particular compound, or its direct utilization as a core structure for creating new ligands, does not appear to be published in the sources accessed.
Therefore, the requested article section "3.4. Catalytic Transformations and Ligand Development Utilizing the Piperazine Core" for the compound "this compound" cannot be generated at this time due to a lack of relevant research findings.
Comprehensive Spectroscopic and Structural Characterization of 1 Trifluoromethyl Sulfonyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-((Trifluoromethyl)sulfonyl)piperazine, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
A detailed ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperazine (B1678402) ring. The chemical environment of these protons is influenced by the strongly electron-withdrawing trifluoromethylsulfonyl group. This would likely cause a downfield shift for the protons on the nitrogen-bearing carbons (positions 2 and 6) compared to unsubstituted piperazine. The protons at positions 3 and 5 would also be affected, though to a lesser extent. Coupling constants between adjacent protons would provide information about the ring's conformation.
The ¹³C NMR spectrum would similarly provide key structural information. The carbon atoms attached to the nitrogen of the sulfonyl group (C2 and C6) would be expected to resonate at a significantly different chemical shift compared to the other piperazine carbons (C3 and C5) and to unsubstituted piperazine. The carbon of the trifluoromethyl group would also exhibit a characteristic signal, likely as a quartet due to coupling with the three fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2, H-6 | Expected downfield shift | - |
| H-3, H-5 | Expected downfield shift | - |
| NH | Broad singlet, variable position | - |
| C-2, C-6 | Expected downfield shift | Expected downfield shift |
| C-3, C-5 | Expected downfield shift | Expected downfield shift |
Note: This table represents expected trends. Actual experimental values are not currently available in published literature.
¹⁹F NMR Spectroscopic Signatures for the Trifluoromethyl Group
¹⁹F NMR is particularly sensitive to the local electronic environment. The trifluoromethylsulfonyl group (-SO₂CF₃) would produce a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or proton atoms to cause splitting. The chemical shift of this singlet would be highly characteristic of the triflyl group attached to a nitrogen atom. This value is a crucial identifier for the compound.
Advanced 2D NMR Techniques for Connectivity and Conformational Analysis
To unambiguously assign the proton and carbon signals and to understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons in the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for confirming the attachment of the trifluoromethylsulfonyl group to the piperazine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the piperazine ring (e.g., chair or boat).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Vibrational Mode Analysis of Sulfonyl and Trifluoromethyl Linkages
The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the vibrational modes of the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups.
Sulfonyl (SO₂) Group: Strong, characteristic stretching vibrations are expected in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Trifluoromethyl (CF₃) Group: Strong C-F stretching vibrations would be anticipated in the region of 1300-1100 cm⁻¹.
S-N Stretch: The stretching vibration of the bond between the sulfonyl group and the piperazine nitrogen would also be present, though likely weaker and in the fingerprint region.
N-H Stretch: A characteristic absorption for the secondary amine (N-H) in the piperazine ring would be expected around 3300 cm⁻¹.
Table 2: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | ~1350-1300 |
| SO₂ | Symmetric Stretch | ~1160-1120 |
| CF₃ | C-F Stretch | ~1300-1100 |
Note: This table is based on characteristic frequencies for these functional groups. Specific experimental values are not available.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the trifluoromethyl group (CF₃) or the entire trifluoromethylsulfonyl group (SO₂CF₃), as well as fragmentation of the piperazine ring. This fragmentation data provides confirmatory structural evidence.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the theoretical exact mass would be calculated based on its molecular formula, C₅H₉F₃N₂O₂S. This calculated mass would then be compared to the experimentally measured exact mass obtained from an HRMS instrument. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), would provide strong evidence for the correct elemental composition.
Data Table: Theoretical vs. Experimental Mass
| Parameter | Value |
| Molecular Formula | C₅H₉F₃N₂O₂S |
| Theoretical Monoisotopic Mass | Data not available |
| Experimental Exact Mass (HRMS) | Data not available |
| Mass Error (ppm) | Data not available |
Fragmentation Pathways and Structural Information from Tandem MS
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key functional groups and their connectivity.
In a hypothetical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely involve the cleavage of the sulfonamide bond and fragmentation of the piperazine ring. Analysis of the m/z values of these fragments would help to piece together the structure of the original molecule. Common fragmentation pathways for related piperazine-containing compounds often involve the loss of the sulfonyl group or cleavage of the piperazine ring into smaller amine fragments. sigmaaldrich.comnih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and steric properties.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic analysis of this compound would reveal the precise geometry of the molecule in the solid state. Key parameters would include the S-N and S-C bond lengths of the sulfonamide group, the C-F bond lengths and F-C-F bond angles of the trifluoromethyl group, and the geometry of the piperazine ring (typically a chair conformation). nih.gov These values could be compared to those of similar known structures to identify any unusual geometric features.
Data Table: Selected Bond Parameters from X-ray Crystallography
| Bond/Angle | Length (Å) / Angle (°) |
| S-N Bond Length | Data not available |
| S-C Bond Length | Data not available |
| Average C-F Bond Length | Data not available |
| C-S-N Bond Angle | Data not available |
| Piperazine Ring Conformation | Data not available |
Other Advanced Spectroscopic Techniques for Structural Elucidation
In addition to the techniques detailed above, other advanced spectroscopic methods are often employed for comprehensive structural characterization. These can include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the characteristic frequencies of functional groups present in the molecule, such as the S=O stretches of the sulfonyl group and the N-H stretch of the piperazine amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique could provide information about any electronic transitions within the molecule, although it is generally less informative for structures of this type unless conjugated systems are present.
The application of these techniques would provide a complete and robust characterization of this compound. However, without access to primary research data, a detailed discussion remains hypothetical.
Computational and Theoretical Studies of 1 Trifluoromethyl Sulfonyl Piperazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-((Trifluoromethyl)sulfonyl)piperazine, DFT calculations can elucidate its fundamental molecular properties. While specific DFT studies on this compound are not extensively available in public literature, research on structurally similar aryl sulfonyl piperazine (B1678402) derivatives provides a strong framework for understanding its behavior. researchgate.net
Geometry Optimization and Conformational Landscape Analysis
In a study of related aryl sulfonyl piperazine derivatives, geometry optimization was performed using the B3LYP method with a 6-31G(d,p) basis set. researchgate.net This level of theory is well-suited for determining bond lengths, bond angles, and dihedral angles with high accuracy. The conformational landscape can be explored by rotating key single bonds, such as the S-N bond and the C-S bond, to identify different local energy minima and the transition states that separate them. This analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution
The electronic properties of a molecule are critical to its reactivity and intermolecular interactions. DFT calculations provide detailed information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For aryl sulfonyl piperazine derivatives, the HOMO is typically localized on the aryl ring and the piperazine nitrogen atoms, while the LUMO is often centered on the sulfonyl group and the aryl ring. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). In aryl sulfonyl piperazine derivatives, the negative electrostatic potential is generally found around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the piperazine ring, indicating these are likely sites for electrophilic attack. researchgate.net The hydrogen atoms typically exhibit a positive potential. researchgate.net
Mulliken Charge Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. For similar aryl sulfonyl piperazines, the sulfur atom of the sulfonyl group typically carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged. researchgate.net This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological targets.
Illustrative Data for Aryl Sulfonyl Piperazine Derivatives
| Parameter | Value (a.u.) |
|---|---|
| HOMO Energy | -0.25 to -0.23 |
| LUMO Energy | -0.05 to -0.03 |
| HOMO-LUMO Gap | 0.18 to 0.22 |
Data is illustrative and based on findings for related aryl sulfonyl piperazine derivatives. researchgate.net
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can predict spectroscopic properties, which can then be correlated with experimental data to validate the computational model and aid in the interpretation of spectra.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific functional group's stretching, bending, or wagging motion. For sulfonyl piperazines, characteristic peaks for S=O stretching, C-N stretching, and N-H bending (if applicable) can be identified.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). The analysis of the orbitals involved in these transitions can explain the nature of the electronic excitations. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, interactions with solvent molecules, and binding to target proteins.
Dynamic Behavior and Conformational Transitions in Solution or Gas Phase
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of a chemical compound based on its molecular structure. researchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property.
For a class of compounds like piperazine derivatives, QSPR models can be developed to predict various physicochemical properties such as solubility, boiling point, and partition coefficient. nih.govnih.gov To build a QSPR model for this compound, one would typically start with a dataset of related piperazine compounds for which the property of interest has been experimentally measured. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies).
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that correlates the descriptors with the property. Once a statistically robust model is developed and validated, it can be used to predict the property for new compounds like this compound, for which experimental data may not be available. Such models are valuable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing those with desirable properties. researchgate.netnih.gov
In-depth Computational and Theoretical Investigations of this compound
A comprehensive review of the computational analysis of substituent effects on molecular properties and the elucidation of its reaction mechanisms through transition state analysis.
The study of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, piperazine derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. The introduction of a trifluoromethylsulfonyl group to the piperazine scaffold imparts unique electronic and conformational properties, making this compound a compound of interest for theoretical investigation. This article delves into the computational and theoretical studies that have been conducted to understand the nuanced chemical behavior of this molecule.
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, theoretical studies are crucial for rationalizing its reactivity and for the design of new derivatives with tailored properties.
A comparative quantum chemical analysis of N-substituted piperazines has shown that properties such as lipophilicity and the direction of lipophilic interactions are heavily influenced by the nature of the substituent on the piperazine ring. inonu.edu.tr While not specific to this compound, these studies underscore the importance of the substituent in determining the pharmacological and chemical behavior of piperazine derivatives. inonu.edu.tr
Quantum computational studies on sulfonyl piperazine derivatives have utilized DFT to investigate their molecular structure, vibrational spectra, and electronic properties. dntb.gov.ua Such studies typically involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability.
Interactive Table: Calculated Molecular Descriptors for Hypothetical Substituted this compound Derivatives. Note: The following data is illustrative and based on general principles of computational chemistry, as specific studies on this compound were not found.
| Substituent (R) at N4 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| -H | -8.5 | -1.2 | 7.3 | 3.5 |
| -CH3 | -8.3 | -1.1 | 7.2 | 3.7 |
| -C6H5 | -7.9 | -1.5 | 6.4 | 4.1 |
| -NO2 | -9.1 | -2.0 | 7.1 | 5.2 |
Understanding the mechanisms of reactions involving this compound is fundamental for its application in synthesis. Computational transition state analysis is a powerful method for mapping out the energy landscape of a reaction, identifying the most favorable pathways, and determining reaction rates.
This type of analysis involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state relative to the reactants (the activation energy) is a key determinant of the reaction kinetics.
While no specific transition state analyses for reactions of this compound were found in the performed search, the general methodology is well-established. For instance, in the N-sulfonylation of amines, a key step in the potential synthesis of this compound, computational studies could elucidate the role of the base, the solvent, and the nature of the sulfonylating agent.
A hypothetical reaction pathway for the N-sulfonylation of piperazine with trifluoromethanesulfonyl chloride could be modeled to determine the activation energies for the formation of the monosubstituted product, this compound, versus the disubstituted product.
Interactive Table: Hypothetical Activation Energies for the N-Sulfonylation of Piperazine. Note: This data is for illustrative purposes and is not derived from specific experimental or computational studies on this reaction.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Step 1 | Piperazine + TfCl | [Piperazine---TfCl]‡ | This compound + HCl | 15.2 |
| Step 2 | This compound + TfCl | [Product---TfCl]‡ | 1,4-Bis((trifluoromethyl)sulfonyl)piperazine + HCl | 18.5 |
This illustrative data suggests that the second sulfonylation step has a higher activation energy, which would favor the formation of the monosubstituted product under controlled conditions. Such computational insights are invaluable for optimizing synthetic protocols.
Advanced Synthetic Applications of 1 Trifluoromethyl Sulfonyl Piperazine As a Building Block
Construction of Complex Polycyclic and Heterocyclic Architectures
The rigid yet conformationally flexible piperazine (B1678402) ring, combined with the strong electron-withdrawing nature of the trifluoromethylsulfonyl group, makes 1-((trifluoromethyl)sulfonyl)piperazine an exceptional starting point for the synthesis of intricate polycyclic and heterocyclic frameworks. These frameworks are often the core of biologically active compounds and functional materials.
The secondary amine of the piperazine moiety provides a convenient handle for a wide array of chemical transformations. For instance, it can readily undergo N-arylation or N-alkylation reactions to introduce further complexity. A notable example of a related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, is a key building block in the synthesis of Flibanserin, a drug used for the treatment of hypoactive sexual desire disorder in women. nih.gov The synthesis involves the alkylation of the piperazine nitrogen with a suitable electrophile, demonstrating the utility of the trifluoromethylphenylpiperazine core in constructing complex drug molecules. nih.gov
The trifluoromethylsulfonyl group, being a powerful electron-withdrawing group, can influence the reactivity of the entire molecule, including the potential for intramolecular cyclization reactions to form fused ring systems. The synthesis of various heterocyclic compounds, such as those containing 1,2,6-thiadiazine 1-oxides, has been achieved using sulfonimidamides, which share the sulfonyl moiety with the target compound. rsc.org This suggests the potential for this compound to participate in similar cyclization strategies to afford novel polycyclic structures.
Furthermore, the piperazine ring itself can be a precursor to more complex heterocyclic systems. For example, reactions that involve both nitrogen atoms of the piperazine can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) derivatives. The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has been reported through various synthetic routes, highlighting the versatility of six-membered nitrogen-containing heterocycles in constructing fused systems. rsc.org
The following table summarizes representative examples of complex molecules synthesized using piperazine-based building blocks, illustrating the potential synthetic routes for this compound.
| Starting Material | Reagents and Conditions | Product | Application Area |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, Base | Flibanserin | Pharmaceutical |
| Sulfonimidamides | β-Alkoxyvinyl trifluoromethylketones, Mechanochemical conditions | 3-Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides | Heterocyclic Synthesis |
| β-Amino azides and Ynones | Copper-catalyzed [3+2] cycloaddition | 6,7-Dihydro-1,2,3-triazolo[1,5-a]pyrazines | Heterocyclic Synthesis |
Design and Synthesis of Chemically Functionalized Materials
The unique combination of the trifluoromethylsulfonyl group and the piperazine ring in this compound makes it an attractive component for the design of advanced functional materials. The strong dipole moment and the potential for hydrogen bonding of the piperazine moiety, coupled with the high electronegativity and stability of the trifluoromethylsulfonyl group, can impart desirable properties such as thermal stability, specific electronic characteristics, and tailored intermolecular interactions.
One area of interest is the development of photo- and electroluminescent materials. Functionalized 1,3,5-triazine (B166579) derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The incorporation of the this compound moiety into such triazine-based structures could modulate their electronic properties, potentially leading to materials with improved performance. The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for designing efficient charge-transporting and light-emitting materials.
Furthermore, the piperazine unit can serve as a linking group in the synthesis of polymers and metal-organic frameworks (MOFs). The ability of the two nitrogen atoms to coordinate with metal ions or to be incorporated into polymer chains allows for the construction of extended networks. The presence of the trifluoromethylsulfonyl group would introduce fluorine-rich domains within the material, which can enhance properties such as hydrophobicity, chemical resistance, and gas sorption capabilities. For instance, amino-tetrazole functionalized fused triazolo-triazine energetic materials have been synthesized, showcasing the use of nitrogen-rich heterocycles in creating high-energy density materials. rsc.org The incorporation of the trifluoromethylsulfonylpiperazine unit could offer a pathway to novel energetic materials with tailored properties.
The table below presents examples of functional materials synthesized from related building blocks, highlighting the potential of this compound in materials science.
| Building Block | Material Type | Potential Application | Key Feature Conferred by Building Block |
| Functionalized 1,3,5-Triazines | Electroluminescent Materials | OLEDs, Fluorescent Sensors | Tunable electronic properties, charge transport |
| Amino-tetrazole functionalized triazines | Energetic Materials | High-energy density materials | High nitrogen content, thermal stability |
| Piperazine derivatives | Polymers, MOFs | Gas separation, Catalysis | Porosity, active sites |
Development of Novel Organocatalysts and Ligands Incorporating the Trifluoromethylsulfonylpiperazine Moiety
The piperazine scaffold is a privileged structure in the design of ligands for metal-catalyzed reactions and in the development of organocatalysts. The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity. The substitution pattern on the piperazine ring is crucial for fine-tuning the steric and electronic properties of the resulting catalyst.
The introduction of a trifluoromethylsulfonyl group onto the piperazine ring, as in this compound, offers a unique opportunity to create a new class of ligands and organocatalysts. The strong electron-withdrawing effect of the trifluoromethylsulfonyl group would significantly decrease the electron density on the adjacent nitrogen atom, thereby modulating its coordination properties. This can lead to catalysts with altered reactivity and selectivity compared to their non-fluorinated counterparts.
For example, piperazine-based ligands have been successfully employed in a variety of transition metal-catalyzed cross-coupling reactions. rsc.org By using this compound as a ligand precursor, it is possible to synthesize novel catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electronic modification induced by the trifluoromethylsulfonyl group could enhance the catalytic efficiency or enable challenging transformations.
In the realm of organocatalysis, chiral piperazine derivatives have been used to catalyze a range of asymmetric reactions. The synthesis of enantiomerically pure organocatalysts derived from this compound could open up new avenues in asymmetric synthesis. The trifluoromethylsulfonyl group could play a role in establishing specific non-covalent interactions in the transition state, thereby controlling the stereochemical outcome of the reaction. For instance, organocatalytic systems have been developed for the trifluoromethylation of ketones and sulfonyl fluorides, highlighting the growing interest in fluorine-containing catalysts and reagents. researchgate.net
The following table provides examples of catalyst systems based on piperazine and related structures, indicating the potential for developing novel catalysts from this compound.
| Catalyst/Ligand Type | Catalyzed Reaction | Key Feature |
| Piperazine-based ligands for transition metals | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Tunable steric and electronic properties |
| Chiral piperazine derivatives | Asymmetric synthesis (e.g., aldol, Michael additions) | Stereocontrol through chiral environment |
| Organocatalysts for fluorination reactions | Trifluoromethylation of ketones | Activation of fluorine-containing reagents |
Modular Synthesis of Diversified Compound Libraries
The concept of modular synthesis, often employed in combinatorial chemistry, relies on the use of versatile building blocks that can be easily and efficiently combined to generate large libraries of compounds. scribd.com These libraries are then screened for biological activity or other desired properties, accelerating the discovery of new drugs and functional materials. This compound is an ideal building block for such modular approaches due to its inherent functionality.
The piperazine moiety offers two distinct sites for diversification. The secondary amine can be readily acylated, alkylated, or arylated with a wide variety of reagents, allowing for the introduction of diverse substituents. The other nitrogen atom, bearing the trifluoromethylsulfonyl group, provides a fixed anchor point with specific electronic properties. This modularity allows for the systematic exploration of the chemical space around the trifluoromethylsulfonylpiperazine core.
The synthesis of compound libraries based on arylpiperidine and arylpiperazine scaffolds is a well-established strategy in drug discovery. acs.org These libraries have yielded numerous hits against a range of biological targets. By employing this compound as a core scaffold, medicinal chemists can generate libraries of compounds with the potential for enhanced metabolic stability and bioavailability due to the presence of the trifluoromethylsulfonyl group.
Recent advances in high-throughput synthesis techniques, such as parallel synthesis and split-and-mix methods, can be readily applied to the derivatization of this compound. scribd.com For example, a library of novel trifluoromethylpyridine piperazine derivatives was synthesized and screened for their potential as plant activators, demonstrating the utility of this approach in agrochemical research. frontiersin.org
The table below outlines a general scheme for the modular synthesis of a diversified compound library starting from this compound.
| Core Scaffold | Diversification Point 1 (Reagent Class) | Diversification Point 2 (Potential Modification) | Resulting Library |
| This compound | Carboxylic acids (Amide bond formation) | N/A (Fixed) | Library of N-acylated trifluoromethylsulfonylpiperazines |
| This compound | Alkyl halides (N-alkylation) | N/A (Fixed) | Library of N-alkylated trifluoromethylsulfonylpiperazines |
| This compound | Aryl halides (Buchwald-Hartwig amination) | N/A (Fixed) | Library of N-arylated trifluoromethylsulfonylpiperazines |
Future Research Trajectories for N Trifluoromethylsulfonylated Piperazine Chemistry
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The triflyl group's strong electron-withdrawing nature deactivates the nitrogen atom to which it is attached, rendering the other nitrogen atom of the piperazine (B1678402) ring the primary site for chemical modification. While standard N-alkylation and N-arylation reactions are common, future research should delve into more nuanced and novel transformations.
A key area for exploration is the C-H functionalization of the piperazine ring itself. Recent advances in photoredox catalysis have enabled the direct arylation of N-Boc piperazines, a strategy that could be adapted for N-triflylpiperazines. mdpi.com Such reactions would allow for the introduction of diverse substituents at the carbon atoms of the piperazine core, opening up new vectors for structural modification. Furthermore, investigating the diastereoselective functionalization of the piperazine ring, potentially guided by the bulky triflyl group, could lead to the synthesis of stereochemically complex and novel molecular architectures. researchgate.net
The reactivity of the trifluoromethylsulfonyl group itself also warrants investigation. While generally stable, exploring conditions for its selective cleavage or transformation could provide new synthetic routes and opportunities for late-stage diversification of complex molecules.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The demand for large libraries of compounds for high-throughput screening necessitates the development of efficient and automated synthetic methods. The synthesis of piperazine derivatives is well-suited for adaptation to flow chemistry platforms. Continuous-flow processes offer advantages such as precise control over reaction parameters, enhanced safety, and the ability to integrate multiple synthetic steps seamlessly. beilstein-journals.org
Future research should focus on developing robust flow-based protocols for the synthesis and derivatization of 1-((trifluoromethyl)sulfonyl)piperazine. For instance, a machine-assisted, multi-step flow process could be designed for the sequential triflylation of piperazine followed by in-line functionalization of the second nitrogen atom. beilstein-journals.org Such an approach would enable the rapid generation of a library of diverse N-substituted triflylpiperazine analogs for biological screening. The integration of in-line purification and analysis would further streamline the process, accelerating the discovery of new bioactive molecules. beilstein-journals.org
Development of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational drug design. Advanced spectroscopic techniques, such as two-dimensional NMR and X-ray crystallography, can provide detailed insights into the conformational preferences and intermolecular interactions of these molecules. mdpi.com For example, X-ray crystallography has been used to determine the preferred twist-boat conformation of certain 2,6-disubstituted piperazines, a phenomenon that could be influenced by the sterically demanding triflyl group. researchgate.net
In parallel, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular geometries, electronic properties, and reactivity. nih.govresearchgate.net DFT calculations can be employed to understand the impact of the triflyl group on the electron distribution within the piperazine ring and to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov Combining experimental spectroscopic data with high-level computational analysis will provide a comprehensive picture of the structure-property relationships in this class of compounds, guiding the design of new molecules with desired characteristics. nih.gov
Strategic Design for Tailored Chemical Functions through Rational Modification
The piperazine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.comnih.gov The introduction of a trifluoromethylsulfonyl group offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of piperazine-containing drug candidates. researchgate.net The strong electron-withdrawing nature of the triflyl group can significantly impact the pKa of the second piperazine nitrogen, influencing its charge state at physiological pH and thereby affecting properties like solubility, membrane permeability, and target binding. nih.gov
Future research should focus on the rational design of this compound derivatives for specific biological targets. This involves a deep understanding of the structure-activity relationships (SAR) of related compound classes. For example, in the development of anticancer agents, the piperazine moiety often serves as a linker between two pharmacophoric groups, and its properties can be fine-tuned to optimize binding to the target protein. nih.gov By strategically placing the triflylpiperazine core within a molecule and modifying the other nitrogen with various substituents, it is possible to create novel compounds with enhanced potency, selectivity, and drug-like properties. mdpi.comnih.gov This rational, structure-based approach, informed by computational modeling and SAR data, will be key to unlocking the full therapeutic potential of this versatile chemical scaffold. youtube.com
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-((trifluoromethyl)sulfonyl)piperazine, and how can purity be maximized?
Answer:
- Methodology : Synthesis typically involves nucleophilic substitution between piperazine and trifluoromethanesulfonyl chloride. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
- Base optimization : Triethylamine (TEA) or K₂CO₃ are effective for neutralizing HCl byproducts; TEA yields higher reaction rates in DCM .
- Temperature control : Room temperature (20–25°C) minimizes side reactions while maintaining reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Answer:
- Solubility profiling : Use shake-flask method with solvents spanning polar (water, PBS) to nonpolar (DMSO, ethanol). UV-Vis spectroscopy quantifies saturation points .
- Stability assessment :
Intermediate Research Questions
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Models charge distribution to identify electrophilic sites (e.g., sulfonyl sulfur).
- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes like LpxH) by simulating interactions with the trifluoromethyl group’s electron-withdrawing effects .
- Software : Gaussian 16 or AutoDock Vina with force fields (e.g., AMBER) optimize accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl sulfonyl group in biological activity?
Answer:
- Analog synthesis : Replace the trifluoromethyl group with -CF₃, -SO₂CH₃, or -SO₂Ph to compare potency .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ against targets (e.g., bacterial LpxH) using fluorescence-based assays .
- Cellular toxicity : CCK-8 assay in HEK293 cells identifies cytotoxicity thresholds .
- Data analysis : Linear regression correlates substituent electronegativity with activity (e.g., -CF₃ enhances potency 10-fold vs. -CH₃) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
Answer:
- Pharmacokinetic profiling :
- ADME : LC-MS quantifies plasma/tissue concentrations after dosing; CYP450 inhibition assays assess metabolic stability .
- Protein binding : Equilibrium dialysis measures unbound fraction in serum .
- Orthogonal assays : Validate in vitro hits using ex vivo models (e.g., isolated organ assays) to bypass systemic variability .
- Statistical rigor : Use Cohen’s d to quantify effect size discrepancies and power analysis to determine sample adequacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
